molecular formula C10H15FN2O B1395039 2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol CAS No. 1184372-13-1

2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol

Cat. No. B1395039
CAS RN: 1184372-13-1
M. Wt: 198.24 g/mol
InChI Key: DHXCGZJVADURRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. Unfortunately, specific synthesis pathways for “2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol” are not available in the public domain .


Chemical Reactions Analysis

The chemical reactions involving “2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol” would depend on the conditions and reagents used. Unfortunately, specific reaction data for this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties for “2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol” are not available .

Scientific Research Applications

Polymer Synthesis

2-(Methyl amino)ethanol, a related compound, is used in the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, leading to metal-free α-hydroxy-ω-amino telechelics. This process demonstrates excellent control over molar masses and high chain-end fidelity (Bakkali-Hassani et al., 2018).

Synthesis of Benzaldehyde Derivatives

A derivative, 4-{ 2-[N-methyl-N-(2-pyridyl) ]aminoethoxy} benzaldehyde, is synthesized using 2-(methylamino) ethanol. This two-step process includes phase-transfer catalysis and achieves yields above 90% under optimal conditions (Qin Bin-chang, 2012).

Antibacterial Activity

2-[(4-Fluorobenzylidene)-amino]-ethanol, a similar compound, has shown good bacteriostatic activity against several bacteria, suggesting potential for developing new antibacterial medicines (Huang Suo-yi & Tian Hua, 2004).

Pharmaceutical Intermediate Synthesis

Methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, synthesized from similar compounds, serves as an important intermediate in developing HIV-1 integrase inhibitors (Boros et al., 2007).

Synthesis of Fluorinated Compounds

2-[(Polyfluorobenzylidene)amino]phenols undergo thermolysis to yield fluorinated dibenz[b,f][1,4]oxazepines, highlighting the role of fluorinated compounds in chemical synthesis (Allaway et al., 2002).

Differentiation of Receptors

Structural modification of related amino ethanol compounds can alter sympathomimetic activity, aiding in the differentiation of receptor types (Lands et al., 1967).

Synthesis of Amino Alcohol Derivatives

Ir-catalyzed allylic amination and ring-closing metathesis are used to synthesize cyclic beta-amino alcohol derivatives, a key process in organic chemistry (Lee et al., 2007).

Crosslinked Film Preparation

Aminolysis of polybenzyl glutamate with amino alcohol leads to crosslinked films of polyhydroxyalkyl glutamine, relevant in material science and biodegradability studies (Pan et al., 2007).

Mechanism of Action

The mechanism of action of a compound typically refers to its biological effects, which is often determined through biochemical or pharmacological studies. As of now, there is no available data on the mechanism of action for "2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol" .

properties

IUPAC Name

2-[(2-amino-5-fluorophenyl)methyl-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O/c1-13(4-5-14)7-8-6-9(11)2-3-10(8)12/h2-3,6,14H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXCGZJVADURRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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